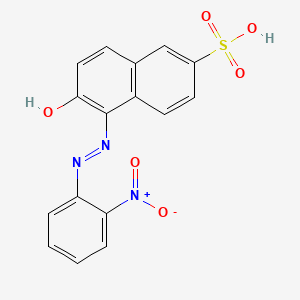
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the synthesis of azo dyes, which are widely applied in various industries, including textiles and food. The compound’s structure features a naphthalene ring system substituted with hydroxy, nitrophenyl, and sulfonic acid groups, making it a versatile intermediate in dye chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid typically involves the diazotization of 2-nitroaniline followed by coupling with 6-hydroxynaphthalene-2-sulphonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The hydroxy and sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine and nitrous acid.
Major Products
Oxidation: Formation of quinonoid derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is extensively used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex azo dyes.
Biology: Used in staining techniques for microscopy.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its vibrant color properties. The molecular targets include various substrates in dye chemistry, where it acts as a coupling agent to form complex dye molecules. The pathways involved in its action include diazotization and coupling reactions, which are fundamental to the formation of azo dyes .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid: Similar in structure but with a sulphophenyl group instead of a nitrophenyl group.
2,6-Dihydroxynaphthalene: Lacks the azo and sulfonic acid groups but shares the naphthalene core.
2-Aminonaphthalene-6-sulfonic acid: Contains an amino group instead of the hydroxy group.
Uniqueness
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its ability to form stable azo bonds and its vibrant color make it particularly valuable in dye chemistry .
Properties
CAS No. |
23222-13-1 |
|---|---|
Molecular Formula |
C16H11N3O6S |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
6-hydroxy-5-[(2-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H11N3O6S/c20-15-8-5-10-9-11(26(23,24)25)6-7-12(10)16(15)18-17-13-3-1-2-4-14(13)19(21)22/h1-9,20H,(H,23,24,25) |
InChI Key |
GQRPVYIEDDNGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















